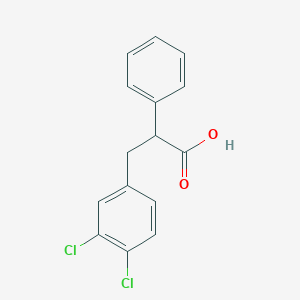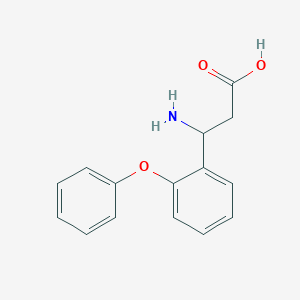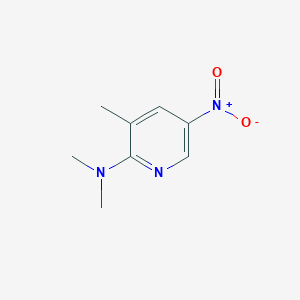![molecular formula C23H29NO3 B13875962 methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)
methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate typically involves multiple steps, starting with the preparation of the indene derivative. The indene derivative is then reacted with 4-phenylbutanol to form the intermediate compound. This intermediate is further reacted with methyl isocyanate under controlled conditions to yield the final carbamate product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems and advanced analytical techniques further optimizes the production process.
化学反应分析
Types of Reactions
Methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted carbamates with different nucleophilic groups.
科学研究应用
Methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate.
相似化合物的比较
Similar Compounds
- Methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate
- Methyl N-(2-ethyl-6-methylphenyl)carbamate
- Phenyl N-(2-ethyl-6-methylphenyl)carbamate
Uniqueness
Methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate is unique due to its specific structural features, such as the indene core and the phenylbutoxy substituent. These features contribute to its distinct chemical and biological properties, setting it apart from other carbamates.
属性
分子式 |
C23H29NO3 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate |
InChI |
InChI=1S/C23H29NO3/c1-26-23(25)24-15-14-20-11-10-19-12-13-21(17-22(19)20)27-16-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,12-13,17,20H,5-6,9-11,14-16H2,1H3,(H,24,25) |
InChI 键 |
ZLOMVMOJVALZFB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCCC1CCC2=C1C=C(C=C2)OCCCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Ethyl-1-thieno[3,4-d]thiazol-2-yl-hexan-1-one](/img/structure/B13875900.png)


![N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13875920.png)
![3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide](/img/structure/B13875923.png)







